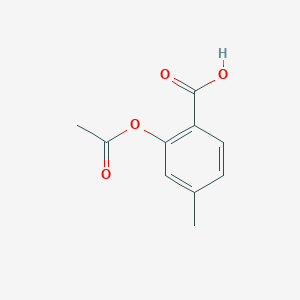

2-(Acetyloxy)-4-methylbenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

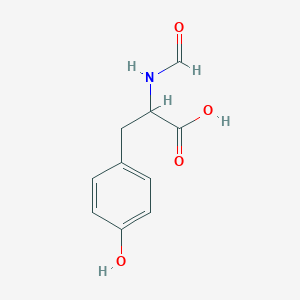

2-(Acetyloxy)-4-methylbenzoic acid is a derivative of benzoic acid, which is a common component in a variety of plant and animal species . It contains an acetoxy functional group, which is characterized by the formula −OCOCH3 and the structure −O−C(=O)−CH3 . This group differs from the acetyl group (−C(=O)−CH3) by the presence of an additional oxygen atom .

Synthesis Analysis

The synthesis of compounds similar to 2-(Acetyloxy)-4-methylbenzoic acid often involves the use of acetyl halides, activated ester forms of acetic acid, or acetic anhydride in the presence of a base . The Suzuki–Miyaura cross-coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, could also be relevant .Molecular Structure Analysis

The molecular structure of 2-(Acetyloxy)-4-methylbenzoic acid can be inferred from its IUPAC name. The “2-(Acetyloxy)” indicates that an acetoxy group is attached to the second carbon of the benzene ring. The “4-methyl” indicates that a methyl group is attached to the fourth carbon of the benzene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Acetyloxy)-4-methylbenzoic acid can be inferred from its structure and the properties of similar compounds. For instance, it is likely to have weak acidic properties due to the presence of the carboxylic acid group .Wissenschaftliche Forschungsanwendungen

Non-Steroidal Anti-Inflammatory Drug (NSAID)

Acetylsalicylic acid is a common non-steroidal anti-inflammatory drug (NSAID). It works by inhibiting cyclooxygenases, reducing prostaglandin production and the release of pyrogens .

Fever Research

Acetylsalicylic acid is useful for research on fever. It helps in understanding the body’s response to illness and how to manage it .

Postoperative Pain Management

It is used in the study of postoperative pain management. Researchers use it to understand how to control pain after surgery .

Blood Clot Research

Acetylsalicylic acid is used in the study of blood clots. It helps researchers understand how to prevent and treat blood clots .

Inflammation Research

It is also used in the study of inflammation. This helps in understanding how the body responds to injury or infection, and how to manage it .

Cancer Prevention Research

Acetylsalicylic acid may also be used in the study of cancer prevention. It is used to understand how to prevent the onset of cancer .

Anticancer Evaluation

The promising effect of compound 3e, 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole, especially on the MDA-MB-231 cell line motivates future studies to improve the anticancer profile and to reduce the toxicological risks .

Wirkmechanismus

Target of Action

It’s worth noting that acetic acid, a related compound, is known to act as an antimicrobial agent used to treat susceptible infections of the external auditory canal .

Mode of Action

Acetic acid, a structurally similar compound, is known to act as a counterirritant and a reagent . It’s also used as an antibiotic that treats infections caused by bacteria or fungus .

Biochemical Pathways

Acetic acid, a related compound, is a product of the oxidation of ethanol and of the destructive distillation of wood .

Result of Action

Acetic acid, a related compound, is known to have antimicrobial properties and is used to treat infections caused by bacteria or fungus .

Action Environment

For instance, pH levels can influence the activity of acidophilic microorganisms .

Eigenschaften

IUPAC Name |

2-acetyloxy-4-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-6-3-4-8(10(12)13)9(5-6)14-7(2)11/h3-5H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYAIGNOSODVIHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)O)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Acetyloxy)-4-methylbenzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris(trimethylsilyl) ester](/img/structure/B79612.png)

![[17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B79622.png)